2-((6-Aminopyrimidin-4-yl)oxy)ethanol
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Overview
Description
2-((6-Aminopyrimidin-4-yl)oxy)ethanol is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Aminopyrimidin-4-yl)oxy)ethanol typically involves several steps, starting from acyclic starting materials. One common method includes the following steps :
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to the product obtained from the cyclization reaction for the methoxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
2-((6-Aminopyrimidin-4-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
2-((6-Aminopyrimidin-4-yl)oxy)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((6-Aminopyrimidin-4-yl)oxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-((6-Aminopyrimidin-4-yl)oxy)ethanol can be compared with other similar compounds, such as:
2-Aminopyrimidine: A simpler derivative with similar biological activities.
4-Amino-2,6-dimethoxypyrimidine: Another derivative with different functional groups and potentially different biological activities.
2-Chloro-4,6-dimethoxypyrimidine: A halogenated derivative with unique chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
169677-50-3 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(6-aminopyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C6H9N3O2/c7-5-3-6(9-4-8-5)11-2-1-10/h3-4,10H,1-2H2,(H2,7,8,9) |
InChI Key |
ZZNRDBBAQJBTGK-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN=C1OCCO)N |
Canonical SMILES |
C1=C(N=CN=C1OCCO)N |
Synonyms |
Ethanol, 2-[(6-amino-4-pyrimidinyl)oxy]- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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